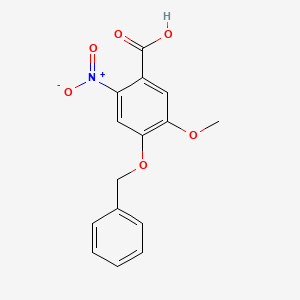

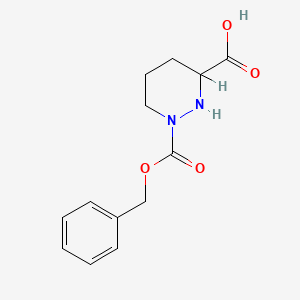

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

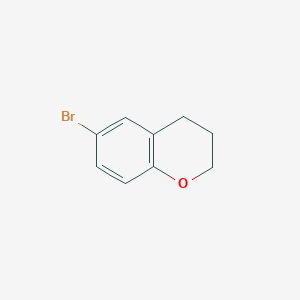

1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid, commonly referred to as BHPCA, is a versatile synthetic intermediate used in a variety of chemical reactions. It is a six-membered heterocyclic ring with an oxygen atom as the heteroatom, and a carboxylic acid group attached to the ring. BHPCA has a wide range of applications in the pharmaceutical, agrochemical, and flavor and fragrance industries. It has also been used in the synthesis of various compounds, including peptides, peptidomimetics, and heterocyclic compounds.

Applications De Recherche Scientifique

1. Molecular Structure and Interactions

- The carbonyl and carboxyl groups in compounds similar to 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid play a crucial role in determining molecular conformation and interactions. For instance, in marbofloxacin, these groups are coplanar with the quinoline ring, contributing to the formation of specific molecular structures and potentially influencing interaction capabilities (Shen, Qian, Gu, & Hu, 2012).

2. Synthesis of Biologically Active Compounds

- Synthesis involving derivatives of benzoic acids, similar to this compound, has led to the development of compounds with potential as diuretics and analgesics (Ukrainets et al., 2017).

3. Involvement in Hydrogen Bonding and pi-pi Interactions

- Compounds with carboxylic acid groups, similar to the subject compound, can participate in intramolecular and intermolecular hydrogen bonding. This property is essential in the formation of layered structures and can influence their chemical behavior (Titi & Goldberg, 2009).

4. Antimicrobial Activity

- Derivatives of carboxylic acids, structurally related to the subject compound, have been synthesized and evaluated for antimicrobial activities. These studies contribute to the development of new antimicrobial agents (Pund et al., 2020).

5. Antitumor Properties

- The structure of this compound is related to compounds used in the development of antitumor agents. Studies have shown that similar compounds can exhibit significant antiproliferative activity against various human cancer cell lines (Zhao et al., 2022).

6. Synthesis of Novel Coordination Polymers

- Coordination polymers constructed with heterocyclic nitrogen ligands and organic acids, such as those structurally related to the subject compound, have been synthesized and characterized. These studies provide insights into their magnetic and electric properties (Yang et al., 2020).

Propriétés

IUPAC Name |

1-phenylmethoxycarbonyldiazinane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBMAAOZXXKYTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450178 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72120-54-8 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]hexahydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is significant about the synthesis method described in the research paper?

A1: The research paper [] describes a novel method for synthesizing chiral 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid and its 1,2-dibenzyloxycarbonyl derivative. The significance lies in the efficiency and practicality of the synthesis. The method involves fewer steps, milder reaction conditions, and higher yields compared to previously reported methods. This makes it particularly suitable for potential industrial production of these chiral compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)

![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)

![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)

![Propanedinitrile, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278622.png)

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)